molecular formula C27H29ClN4 B12004688 1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12004688
M. Wt: 445.0 g/mol
InChI Key: PYIRSOQEEXDVIO-UHFFFAOYSA-N
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Description

1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

The synthesis of 1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions and specific reagents used can vary, but common methods include:

Chemical Reactions Analysis

1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H29ClN4

Molecular Weight

445.0 g/mol

IUPAC Name

1-(3-chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H29ClN4/c1-3-4-5-6-7-8-14-22-19(2)23(18-29)27-31-24-15-9-10-16-25(24)32(27)26(22)30-21-13-11-12-20(28)17-21/h9-13,15-17,30H,3-8,14H2,1-2H3

InChI Key

PYIRSOQEEXDVIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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